molecular formula C18H17ClN4O B2759692 N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1251603-27-6

N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2759692
CAS No.: 1251603-27-6
M. Wt: 340.81
InChI Key: AUWAGBKLVKYYSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide is a useful research compound. Its molecular formula is C18H17ClN4O and its molecular weight is 340.81. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivity-Oriented Modification Strategy

The compound N-(4-chlorophenethyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide represents a significant chemical entity in the development of novel bioactive compounds. A study focusing on bioactivity-oriented modification strategies for succinate dehydrogenase (SDH) inhibitors discovered a series of derivatives based on a core structure similar to this compound. These derivatives exhibited notable antifungal activities against several critical agricultural pathogens, demonstrating the potential of this compound as a foundation for developing potent SDH inhibitors. The research highlighted that modifications in the pyrazole ring and various substituents could significantly enhance antifungal efficacy, showcasing the versatility and potential of this compound in agricultural applications (Liu et al., 2020).

Synthesis and Biological Activities

Further exploration into the chemical space surrounding nicotinamide derivatives led to the synthesis of novel N-substitutedphenyl-2-pyrazolylnicotinamides, utilizing 2-chloro-3-cyanopyridine and various pyrazoles as starting materials. This research, inspired by the agrochemical structure of anthranilic diamides, aimed to discover new compounds with insecticidal and fungicidal properties. Among these, several compounds showed promising biological activities, indicating the utility of this compound and its derivatives in developing new agrochemicals with potential applications in pest and disease management (Shang et al., 2019).

Structural Characterization and Inhibition Studies

The study on the structural characterization of aquaporin inhibitors introduced 2-nicotinamido-1,3,4-thiadiazole, a compound bearing structural similarities to this compound. This research provided insights into the molecular interaction and binding orientations of such inhibitors, offering a foundation for understanding how modifications in the nicotinamide scaffold could influence biological activity. The comprehensive structural analysis, including X-ray crystallography and NMR techniques, aids in the design of more effective and selective inhibitors, potentially applicable in various therapeutic areas (Burnett et al., 2015).

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-6-(3-methylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O/c1-13-9-11-23(22-13)17-7-4-15(12-21-17)18(24)20-10-8-14-2-5-16(19)6-3-14/h2-7,9,11-12H,8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWAGBKLVKYYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.